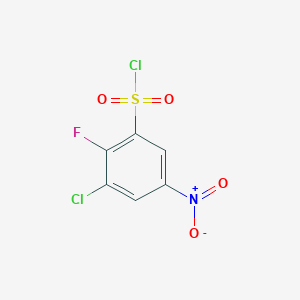

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-fluoro-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO4S/c7-4-1-3(10(11)12)2-5(6(4)9)15(8,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBSUYNGKFZYTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl Chloride

This guide provides a comprehensive overview of a viable synthetic pathway for 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The intricate substitution pattern of this molecule necessitates a carefully considered synthetic approach. This document outlines a robust and well-precedented strategy, grounded in established chemical principles, to afford the target compound.

Introduction and Strategic Approach

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound. The presence of electron-withdrawing nitro and sulfonyl chloride groups, in addition to two halogen substituents, makes it a valuable building block for introducing complex moieties in organic synthesis. The strategic placement of these functional groups allows for selective reactivity and the construction of elaborate molecular architectures.

After careful consideration of various synthetic strategies, a two-step sequence commencing from the commercially available 1-chloro-2-fluoro-4-nitrobenzene is proposed. This approach involves an initial nitration followed by a chlorosulfonation. While a Sandmeyer-type reaction from a corresponding aniline is a plausible alternative, the direct functionalization of a readily available precursor often presents a more streamlined and industrially scalable route.

Proposed Synthesis Pathway: A Two-Step Approach

The synthesis of 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride can be efficiently achieved through the following two-step process:

-

Nitration of 1-chloro-2-fluoro-4-nitrobenzene to yield 1-chloro-2-fluoro-3,5-dinitrobenzene.

-

Selective Reduction and Diazotization/Chlorosulfonylation (Sandmeyer-type reaction) of the dinitro compound to introduce the sulfonyl chloride group.

An alternative and more direct approach involves the chlorosulfonation of 1-chloro-2-fluoro-4-nitrobenzene. This method, while potentially leading to isomer formation, can be optimized to favor the desired product. Given its atom economy and fewer steps, this guide will focus on the direct chlorosulfonation approach.

Experimental Protocol: Direct Chlorosulfonation

This protocol is based on established procedures for the chlorosulfonation of substituted nitrobenzenes.[1][2][3]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 1-Chloro-2-fluoro-4-nitrobenzene | C₆H₃ClFNO₂ | 175.54 | >98% | Commercially Available |

| Chlorosulfonic acid | HSO₃Cl | 116.52 | >99% | Standard Supplier |

| Thionyl chloride | SOCl₂ | 118.97 | >99% | Standard Supplier |

| Dichloromethane | CH₂Cl₂ | 84.93 | Anhydrous | Standard Supplier |

| Ice | H₂O | 18.02 | --- | --- |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | --- | Standard Supplier |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ fumes), add 1-chloro-2-fluoro-4-nitrobenzene (1.0 eq).

-

Addition of Chlorosulfonic Acid: Cool the flask in an ice bath to 0-5 °C. Slowly add chlorosulfonic acid (4.0-5.0 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[3]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS. The evolution of HCl gas should be observed.

-

Addition of Thionyl Chloride: Cool the reaction mixture back to room temperature and then add thionyl chloride (1.5-2.0 eq) dropwise.[1]

-

Final Reaction Stage: Heat the mixture to 80-90 °C and maintain for an additional 1-2 hours until the reaction is complete.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation and Purification: Filter the solid precipitate and wash thoroughly with cold water until the washings are neutral to pH paper. Further washing with a cold, dilute sodium bicarbonate solution can be performed to remove any remaining acidic impurities. Dry the crude product under vacuum. Recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) will afford the purified 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

Mechanistic Insights and Rationale

The chlorosulfonation of an aromatic ring is an electrophilic aromatic substitution reaction. The electrophile, the chlorosulfonium ion (ClSO₂⁺), is generated from chlorosulfonic acid. The regioselectivity of the substitution is dictated by the directing effects of the substituents on the benzene ring.

In 1-chloro-2-fluoro-4-nitrobenzene, the nitro group is a strong deactivating group and a meta-director. The chloro and fluoro groups are also deactivating but are ortho, para-directors. The sulfonation will preferentially occur at the position that is least deactivated and sterically accessible. The position meta to the nitro group and ortho to the chloro group (C5) is the most likely site of substitution.

The use of thionyl chloride in conjunction with chlorosulfonic acid can enhance the conversion of the intermediate sulfonic acid to the final sulfonyl chloride.[1]

Visualization of the Synthesis Pathway

Caption: Proposed synthesis of 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

Alternative Pathway: The Sandmeyer-Type Reaction

An alternative route involves the diazotization of 3-chloro-2-fluoro-5-nitroaniline followed by a Sandmeyer-type chlorosulfonylation. This method offers mild reaction conditions and avoids the use of large excesses of strong acids.[4][5][6]

Conceptual Steps

-

Diazotization: 3-chloro-2-fluoro-5-nitroaniline is treated with a nitrosating agent, such as sodium nitrite, in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[7][8]

-

Chlorosulfonylation: The diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst to yield the desired sulfonyl chloride.[4][5][6][9] Modern variations of this reaction may utilize stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[4][5][6]

Safety Considerations

-

Corrosive Reagents: Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Toxic Fumes: The reaction evolves HCl and SO₂ gases, which are toxic and corrosive. A gas scrubber containing a basic solution (e.g., NaOH) should be used to neutralize these fumes.

-

Exothermic Reactions: The addition of reagents can be exothermic. Proper cooling and slow addition are crucial to control the reaction temperature and prevent runaway reactions.

-

Diazonium Salts (Alternative Pathway): Aryl diazonium salts can be explosive in their isolated, dry state. It is imperative that they are generated and used in solution without isolation.

Conclusion

The synthesis of 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a challenging yet achievable task for the experienced synthetic chemist. The direct chlorosulfonation of 1-chloro-2-fluoro-4-nitrobenzene represents a concise and scalable approach. For substrates that are sensitive to harsh acidic conditions, the milder Sandmeyer-type reaction provides a valuable alternative. Careful control of reaction parameters and adherence to safety protocols are paramount for the successful and safe execution of this synthesis.

References

- JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents.

-

Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides - ResearchGate. Available at: [Link]

- US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents.

-

orthanilic acid - Organic Syntheses Procedure. Available at: [Link]

- US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents.

- DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents.

- CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents.

-

3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (C6H2Cl2FNO4S) - PubChemLite. Available at: [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters - ACS Publications. Available at: [Link]

- CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents.

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - Organic Chemistry Portal. Available at: [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC - NIH. Available at: [Link]

- US20170342022A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents.

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. Available at: [Link]

-

Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. Available at: [Link]

- CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt - Google Patents.

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - MPG.PuRe. Available at: [Link]

Sources

- 1. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 2. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 3. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pure.mpg.de [pure.mpg.de]

Physicochemical properties of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Executive Summary

This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, a highly functionalized aromatic compound of significant interest to researchers in synthetic chemistry and drug discovery. As a versatile building block, its utility is defined by the unique interplay of its constituent functional groups: a reactive sulfonyl chloride moiety for coupling reactions, and chloro, fluoro, and nitro groups that modulate reactivity and provide vectors for further chemical modification. This document, intended for chemists and drug development professionals, elucidates the compound's core physicochemical properties, spectral characteristics, reactivity profile, and safe handling protocols, grounding the discussion in the principles of synthetic chemistry and medicinal chemistry applications.

Chemical Identity and Molecular Structure

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a polysubstituted benzene derivative. The strategic placement of electron-withdrawing groups (nitro, fluoro, and the sulfonyl chloride itself) on the aromatic ring renders the sulfur atom highly electrophilic and activates the ring for certain nucleophilic aromatic substitution reactions, although the sulfonyl chloride group is typically the primary site of reaction.

| Identifier | Value |

| IUPAC Name | 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride |

| CAS Number | 1094690-77-3[1] |

| Molecular Formula | C₆H₂Cl₂FNO₄S |

| Molecular Weight | 274.05 g/mol [2] |

| Canonical SMILES | C1=C(C(=C(C=C1S(=O)(=O)Cl)F)Cl)[O-] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#202124"]; Cl1 [label="Cl", fontcolor="#202124"]; O1 [label="O", fontcolor="#202124"]; O2 [label="O", fontcolor="#202124"]; F [label="F", fontcolor="#202124"]; Cl2 [label="Cl", fontcolor="#202124"]; N [label="N", fontcolor="#202124"]; O3 [label="O", fontcolor="#202124"]; O4 [label="O-", fontcolor="#202124"]; N_plus [label="+", pos="2.5,0.85!", fontsize=10];

// Position nodes for the benzene ring C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

// Position substituent nodes S [pos="0,2.6!"]; Cl1 [pos="-1.2,3.3!"]; O1 [pos="0.6,3.6!"]; O2 [pos="0.9,2.0!"]; F [pos="-2.08,1.2!"]; Cl2 [pos="-2.08,-1.2!"]; N [pos="2.08,-1.2!"]; O3 [pos="2.08,-2.2!"]; O4 [pos="2.8,-0.8!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S; S -- Cl1; S -- O1 [label="="]; S -- O2 [label="="]; C2 -- F; C3 -- Cl2; C5 -- N; N -- O3 [label="="]; N -- O4;

// Benzene ring double bonds (approximated) edge [style=dashed]; C1--C6; C2--C3; C4--C5; }

Caption: 2D structure of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

Physicochemical Properties

The physical state and solubility of this compound are dictated by its aromatic nature and the polar functional groups. While specific, experimentally verified data for this exact isomer is sparse in publicly available literature, properties can be reliably inferred from closely related analogues and computational models.

| Property | Observation / Predicted Value | Rationale & Scientific Insight |

| Appearance | Likely a white to pale yellow crystalline solid. | Aromatic sulfonyl chlorides are typically crystalline solids at room temperature. The pale yellow color is characteristic of many nitro-aromatic compounds.[3][4] |

| Melting Point | Expected in the range of 60-90 °C. | The melting points of related isomers like 2-nitrobenzenesulfonyl chloride (63-67 °C) and 4-chloro-2-nitrobenzenesulfonyl chloride (75-79 °C) suggest a similar range.[5] High molecular weight and crystalline packing contribute to a solid state. |

| Solubility | Insoluble in water; Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Acetone, Acetonitrile). | The molecule has low polarity and lacks hydrogen bond-donating groups, making it immiscible with water. It readily dissolves in organic solvents that can accommodate its structure. Crucially, it will react with protic solvents like alcohols and water (hydrolysis). |

| Stability | Moisture-sensitive. | The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid. This is a primary consideration for storage and handling.[3] |

Synthetic Rationale & Reactivity Profile

Plausible Synthesis

From a retrosynthetic perspective, a common method for preparing aromatic sulfonyl chlorides involves the oxidative chlorination of a corresponding thioether. A plausible route for this compound starts from a difluoronitrobenzene precursor.

This two-step process is often favored as it offers high regioselectivity:

-

Nucleophilic Aromatic Substitution (SₙAr): A suitable thiol, such as phenylmethanethiol, regioselectively displaces one of the fluorine atoms on the precursor, guided by the directing effects of the other substituents.[6]

-

Oxidative Cleavage: The resulting thioether is then treated with chlorine in an aqueous medium. This process oxidizes the sulfur and cleaves the sulfur-benzyl bond, directly yielding the desired sulfonyl chloride in good yields.[6]

Core Reactivity: Nucleophilic Substitution at Sulfur

The central theme of this molecule's utility is the high electrophilicity of the sulfonyl sulfur atom. It serves as an excellent electrophilic partner for a wide range of nucleophiles. This reactivity is the cornerstone of its application as a synthetic building block.

The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the chloride leaving group. The presence of strongly electron-withdrawing groups on the benzene ring further enhances the sulfur's electrophilicity, making reactions rapid and efficient.

A quintessential application is the reaction with primary or secondary amines to form stable sulfonamides. This reaction is fundamental in medicinal chemistry for linking molecular fragments.[4][7]

Experimental Protocol: General Sulfonamide Formation

-

Setup: In a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reagent Addition: Dissolve 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, the reaction is typically quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure sulfonamide.

Caption: General workflow for the synthesis of sulfonamides.

Applications in Drug Discovery

The structural motifs present in 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride make it a valuable scaffold in drug discovery programs.

-

Versatile Linking Reagent: The sulfonyl chloride group is a robust handle for covalently linking the substituted phenyl ring to various scaffolds containing amine or alcohol functionalities, enabling the rapid generation of compound libraries for screening.[7]

-

Modulation of Physicochemical Properties: The inclusion of chlorine and fluorine atoms can profoundly impact a drug candidate's properties, including metabolic stability, lipophilicity, and binding affinity.[8][9] The "magic chloro" effect, where chlorine acts as a versatile substituent, is a well-exploited strategy in medicinal chemistry.[9]

-

Further Functionalization: The nitro group is a synthetic linchpin. It can be readily reduced to an aniline, which can then be used in a host of subsequent reactions (e.g., amide bond formation, diazotization), allowing for complex molecular architectures to be built from this starting point.

Safety, Handling, and Storage

As with all reactive sulfonyl chlorides, proper safety protocols are paramount. The primary hazards are related to its corrosive nature and reactivity with water.

Hazard Identification:

-

Corrosivity: Causes severe skin burns and eye damage (corresponds to GHS Hazard H314).[10][11][12] Contact with tissue causes immediate damage due to the release of HCl upon hydrolysis.

-

Moisture Reactivity: Reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride gas.

Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged contact with chlorinated solvents; butyl or Viton gloves are preferred), and chemical splash goggles with a full-face shield.[10][11]

-

Ventilation: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust or evolved HCl gas.[10]

-

Inert Atmosphere: Use anhydrous solvents and handle the solid under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent degradation.

-

Dispensing: Weigh the solid rapidly. Avoid making stock solutions in protic solvents. Solutions in anhydrous aprotic solvents should be used promptly or stored under an inert atmosphere.

-

Spill Management: In case of a spill, do not use water. Absorb the material with a dry, inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.

-

Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for corrosive and reactive chemical waste.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as bases and alcohols.[10] Storage under an inert atmosphere is recommended to prolong shelf life.

References

Sources

- 1. 713-21-3|2-Fluoro-5-nitrobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 4-Chloro-3-fluoro-5-nitrobenzene-1-sulfonyl chloride | C6H2Cl2FNO4S | CID 172969609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Nitrobenzenesulfonyl chloride 97 1694-92-4 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (CAS 1094690-77-3)

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, a key building block in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, reactivity, and potential applications.

Introduction and Significance

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a poly-functionalized aromatic compound of significant interest in the design and synthesis of novel chemical entities. Its strategic placement of chloro, fluoro, nitro, and sulfonyl chloride groups on a benzene ring offers a versatile platform for a variety of chemical transformations.

The sulfonyl chloride moiety is a highly reactive functional group, primarily serving as a precursor for the synthesis of sulfonamides, a critical class of compounds in medicinal chemistry with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The presence of three distinct electron-withdrawing groups (Cl, F, and NO₂) significantly activates the benzene ring, making it susceptible to nucleophilic aromatic substitution, thereby offering multiple avenues for molecular elaboration.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis of Prediction |

| CAS Number | 1094690-77-3 | - |

| Molecular Formula | C₆H₂Cl₂FNO₄S | - |

| Molecular Weight | 274.05 g/mol | Calculation from atomic weights.[3] |

| Appearance | Likely a pale yellow to brown solid | Based on similar nitroaromatic sulfonyl chlorides. |

| Melting Point | Expected to be in the range of 50-100 °C | Analogy with related compounds like 4-chloro-3-nitro-benzene sulfonyl chloride (m.p. ~61°C).[4] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone, THF). | General solubility of sulfonyl chlorides. |

Spectroscopic Characterization (Anticipated):

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region (δ 7.5-9.0 ppm), corresponding to the two aromatic protons. The coupling constants will be indicative of their meta relationship.

-

¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the sulfonyl chloride group will be significantly deshielded.

-

¹⁹F NMR: A singlet is expected for the single fluorine atom, with its chemical shift providing information about the electronic environment of the ring.

-

IR Spectroscopy: Characteristic absorption bands are anticipated for the sulfonyl chloride (S=O stretches around 1380 and 1180 cm⁻¹), nitro group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹), and C-Cl/C-F bonds.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis and Manufacturing

A specific, peer-reviewed synthesis protocol for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is not publicly available. However, based on established methods for analogous compounds, two primary synthetic routes are plausible.[4][5][6]

Proposed Synthetic Pathway:

The most probable industrial synthesis involves the direct chlorosulfonation of the corresponding 1-chloro-2-fluoro-4-nitrobenzene.

Caption: Proposed synthetic route via chlorosulfonation.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Reaction Setup: In a glass-lined reactor equipped with a mechanical stirrer, thermometer, and a gas outlet connected to a scrubber, charge an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents).[4]

-

Step 2: Addition of Starting Material: Gradually add 1-chloro-2-fluoro-4-nitrobenzene (1 equivalent) to the stirred chlorosulfonic acid, maintaining the temperature between 20-30°C with external cooling.

-

Step 3: Reaction: After the addition is complete, slowly heat the reaction mixture to 100-130°C and maintain this temperature for several hours until the reaction is complete (monitored by TLC or GC).[4]

-

Step 4: Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate as a solid.[4]

-

Step 5: Isolation and Purification: Filter the solid product, wash it with cold water until the washings are neutral, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like hexane or a hexane/dichloromethane mixture.

Reactivity and Synthetic Applications

The reactivity of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is dominated by the sulfonyl chloride group and the highly electron-deficient aromatic ring.

A. Reactions at the Sulfonyl Chloride Group:

The primary and most valuable reaction is the formation of sulfonamides through reaction with primary or secondary amines. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Caption: General workflow for sulfonamide synthesis.

This reactivity makes the title compound a key intermediate for creating libraries of sulfonamide derivatives for drug discovery screening.[7]

B. Nucleophilic Aromatic Substitution (SNAr):

The presence of three strong electron-withdrawing groups (NO₂, Cl, F) makes the aromatic ring highly susceptible to nucleophilic attack. The relative lability of the halogens (F > Cl) suggests that under controlled conditions, selective substitution of the fluorine atom is possible.

Potential Reaction Sites for SNAr:

-

Position 2 (Fluorine): The fluorine atom is activated by the ortho sulfonyl chloride and para nitro group, making it the most likely site for nucleophilic substitution.

-

Position 3 (Chlorine): The chlorine atom is activated by the ortho nitro group and para sulfonyl chloride group, also making it a potential site for substitution, though likely less reactive than the fluorine.

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. The choice of nucleophile, solvent, and temperature can influence the regioselectivity of the reaction.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzenesulfonyl chlorides are foundational reagents in the synthesis of a vast array of pharmaceutical compounds.[6][8] While specific applications of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride are not documented, its structure suggests its utility in several areas:

-

Scaffold for Bioactive Molecules: It can serve as a starting point for the synthesis of complex molecules with potential therapeutic applications. The resulting sulfonamides can be further modified, for instance, by reducing the nitro group to an amine, which can then be acylated or alkylated.

-

Fragment-Based Drug Discovery: As a highly functionalized small molecule, it can be used in fragment-based screening to identify new binding motifs for biological targets.

-

Combinatorial Chemistry: Its reactivity with a wide range of amines makes it an ideal building block for generating large combinatorial libraries of sulfonamides for high-throughput screening.

Safety and Handling

No specific safety data sheet (SDS) for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is publicly available. However, based on data for structurally related compounds such as 2-fluoro-5-nitrobenzenesulfonyl chloride and other nitro-substituted sulfonyl chlorides, the following hazards should be anticipated.[9]

Table 2: Anticipated GHS Hazard Statements

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage. |

| H335 | May cause respiratory irritation. |

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.

-

Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Moisture Sensitivity: Sulfonyl chlorides react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid. Store in a tightly sealed container in a dry environment.

-

In case of contact:

-

Skin: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.

-

Seek immediate medical attention in all cases of exposure.

-

Conclusion

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a valuable, albeit under-documented, synthetic intermediate. Its rich functionality, combining a highly reactive sulfonyl chloride group with an electron-deficient aromatic ring, provides chemists with a powerful tool for the synthesis of diverse and complex molecules. While a lack of specific experimental data necessitates careful preliminary investigation by researchers, the established chemistry of analogous compounds provides a solid foundation for its use in drug discovery and materials science.

References

- US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.

-

Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. [Link]

- US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

- US5814639A - Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds.

-

4-Chloro-3-fluoro-5-nitrobenzene-1-sulfonyl chloride | C6H2Cl2FNO4S. PubChem. [Link]

-

Patents & Products - Garg Lab - UCLA. UCLA Chemistry. [Link]

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry. [Link]

- CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

-

(12) United States Patent. Google Patents. [Link]

-

Fluoro Nitrobenzene Imports in India. Volza. [Link]

-

Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. [Link]

-

Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Applied and Theoretical Chemistry. [Link]

-

(12) United States Patent. Google Patents. [Link]

-

a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. ChemRxiv. [Link]

-

1193390-56-5,3-fluoro-2-nitrobenzene-1-sulfonyl chloride-AccelaChem. AccelaChemBio. [Link]

Sources

- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemcom.com [echemcom.com]

- 3. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 4. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 713-21-3|2-Fluoro-5-nitrobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Spectral Data of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites and functional groups that can be selectively modified to synthesize a diverse range of complex molecules. The sulfonyl chloride group, in particular, is a key functional handle for the introduction of sulfonamide moieties, a common feature in many pharmaceutical agents.

Molecular Structure and Predicted Spectral Overview

The structure of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride contains a benzene ring substituted with five different groups, leading to a complex but predictable spectral fingerprint. The interplay of the electron-withdrawing effects of the nitro, sulfonyl chloride, and halogen groups significantly influences the electronic environment of the aromatic ring, which is reflected in its spectroscopic data.

Figure 1: Chemical structure of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring.[1] The chemical shifts of these protons are significantly influenced by the anisotropic effects of the aromatic ring and the electronic effects of the substituents.[2]

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 8.0 - 8.3 | Doublet of doublets (dd) | ~2-3 (meta), ~0.5-1 (para) |

| H-6 | 7.8 - 8.1 | Doublet of doublets (dd) | ~2-3 (meta), ~3-5 (ortho) |

Interpretation:

The nitro group (-NO₂) and the sulfonyl chloride group (-SO₂Cl) are strong electron-withdrawing groups, which deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm values).[3] The fluorine and chlorine atoms also contribute to this deshielding effect through their electronegativity.

-

H-4: This proton is meta to the sulfonyl chloride group and ortho to the nitro group. The strong deshielding effect of the nitro group will likely cause this proton to resonate at a lower field than H-6. It will appear as a doublet of doublets due to coupling with H-6 (meta coupling, small J value) and the fluorine atom at position 2 (para coupling, very small J value).

-

H-6: This proton is ortho to the sulfonyl chloride group and meta to the nitro group. It will also be significantly deshielded. Its signal will be a doublet of doublets due to coupling with H-4 (meta coupling) and the fluorine atom at position 2 (ortho coupling, larger J value).

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as the compound is reactive and may degrade in certain solvents.[4]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons.[5] The chemical shifts of these carbons are highly dependent on the nature of the attached substituent.[6]

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 145 - 150 |

| C-2 | 155 - 160 (doublet, ¹JC-F) |

| C-3 | 130 - 135 |

| C-4 | 125 - 130 |

| C-5 | 148 - 153 |

| C-6 | 120 - 125 |

Interpretation:

-

Carbons attached to electronegative atoms (C-1, C-2, C-3, C-5): These carbons will be deshielded and appear at lower fields. The carbon attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. The carbons attached to the sulfonyl chloride (C-1), chlorine (C-3), and nitro groups (C-5) will also be significantly downfield.[7]

-

Carbons bearing protons (C-4, C-6): These carbons will generally appear at a higher field compared to the substituted carbons.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same high-field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

Data Processing: Process the FID using a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.[8] Electron Ionization (EI) is a common technique for this type of analysis.

Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Identity |

| 273/275/277 | [M]⁺ (Molecular ion) |

| 238/240 | [M - Cl]⁺ |

| 209/211 | [M - SO₂]⁺ |

| 174 | [M - SO₂Cl]⁺ |

| 99 | [SO₂Cl]⁺ |

Interpretation of Fragmentation:

The mass spectrum of an aromatic compound typically shows a prominent molecular ion peak. For 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, the molecular ion will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The major fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the sulfonyl group and the loss of the nitro group.[9][10]

-

Loss of Chlorine radical: Cleavage of the S-Cl bond would result in an ion at m/z 238/240.

-

Loss of Sulfur Dioxide: A common fragmentation pathway for aromatic sulfonyl compounds is the elimination of SO₂.[11]

-

Loss of Sulfonyl Chloride radical: Cleavage of the C-S bond would lead to the formation of a highly substituted aromatic cation.

-

Nitro group fragmentation: The nitro group can also fragment, typically involving the loss of NO or NO₂.[12]

Figure 2: Predicted major fragmentation pathways of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride in EI-MS.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-350) to detect the molecular ion and major fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic patterns with the theoretical patterns for chlorine-containing compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[4] The IR spectrum of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is expected to show characteristic absorption bands for the sulfonyl chloride, nitro, and substituted aromatic functionalities.[8]

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 1580-1610, 1450-1500 | Aromatic Ring | C=C stretching |

| 1530-1560 | Nitro (-NO₂) | Asymmetric stretching |

| 1340-1370 | Nitro (-NO₂) | Symmetric stretching[13] |

| 1370-1390 | Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O stretching[4] |

| 1170-1190 | Sulfonyl Chloride (-SO₂Cl) | Symmetric S=O stretching[4] |

| ~3100 | Aromatic C-H | C-H stretching[14] |

| 800-900 | Substituted Aromatic | C-H out-of-plane bending |

| 550-600 | Sulfonyl Chloride (-SO₂Cl) | S-Cl stretching[15] |

Interpretation:

-

Sulfonyl Chloride Group: The two strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of the sulfonyl chloride group.[4]

-

Nitro Group: The strong asymmetric and symmetric stretching vibrations of the N-O bonds are definitive indicators of the nitro group.[16]

-

Aromatic Ring: The C=C stretching vibrations within the aromatic ring and the C-H stretching and bending vibrations confirm the presence of the substituted benzene core.[17][18]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. By understanding these expected spectral features, researchers, scientists, and drug development professionals can more effectively characterize this important synthetic intermediate, ensuring its identity and purity for use in their applications. The provided protocols offer a standardized approach to acquiring high-quality spectral data for this and similar compounds.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. acdlabs.com [acdlabs.com]

- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

1H NMR spectrum of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Introduction: Elucidating a Complex Aromatic Structure

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound featuring five distinct substituents on a benzene ring. Its utility in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of the substituted phenylsulfonyl group onto various scaffolds. The presence of chloro, fluoro, and nitro groups provides multiple points for further chemical modification and modulates the electronic properties of the molecule.

Given this structural complexity, unambiguous characterization is paramount for any research or development application. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. This guide, written from the perspective of a senior application scientist, provides a comprehensive, in-depth analysis of the proton (¹H) NMR spectrum of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. We will move beyond a simple description of the spectrum to explain the underlying physical principles that dictate its appearance, thereby providing a robust framework for its interpretation.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A definitive interpretation of an NMR spectrum begins with a robust theoretical prediction based on the known molecular structure and fundamental NMR principles.

Molecular Structure and Proton Environments

The structure of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride contains only two protons attached to the aromatic ring, located at positions 4 and 6. These protons are chemically non-equivalent due to their distinct electronic and spatial environments.

-

H-4: Positioned ortho to the nitro group (-NO₂), meta to the sulfonyl chloride (-SO₂Cl) and chloro (-Cl) groups, and meta to the fluorine (-F) atom.

-

H-6: Positioned ortho to the sulfonyl chloride group, meta to the fluorine and nitro groups, and para to the chloro group.

The Decisive Influence of Substituents on Chemical Shift

Protons attached directly to an aromatic ring typically resonate in the chemical shift range of 6.5-8.0 ppm.[1] However, the subject molecule is decorated exclusively with powerful electron-withdrawing groups (EWGs): -SO₂Cl, -NO₂, -Cl, and -F. These groups inductively and, in the case of the nitro group, resonantly withdraw electron density from the aromatic ring. This withdrawal of electron density reduces the shielding experienced by the ring protons, causing them to resonate at a significantly lower field (higher ppm value) than those of benzene (7.3 ppm).[2][3][4]

The deshielding effect of an EWG is most pronounced on the protons at the ortho and para positions.[3][5]

-

H-4 is ortho to the potent -NO₂ group.

-

H-6 is ortho to the strongly withdrawing -SO₂Cl group.

Consequently, both protons are expected to appear far downfield in the aromatic region, likely exceeding 8.0 ppm. Differentiating between them based on chemical shift alone can be challenging, but the analysis of coupling patterns provides an unambiguous solution.

Principles of Spin-Spin Coupling: The Key to Assignment

Spin-spin coupling, or J-coupling, is the through-bond interaction between the magnetic moments of neighboring non-equivalent nuclei, resulting in the splitting of NMR signals.[6][7] In this molecule, both proton-proton (H-H) and proton-fluorine (H-F) couplings are operative and critical for assignment.

-

Proton-Proton (H-H) Coupling: H-4 and H-6 are separated by four bonds. This is known as a meta-coupling (⁴J_HH), which is characteristically small, typically in the range of 2–3 Hz.[2][6]

-

Proton-Fluorine (H-F) Coupling: The ¹⁹F nucleus has a spin of I = ½ and therefore couples to nearby protons in a predictable manner. The magnitude of H-F coupling is highly dependent on the number of intervening bonds.

-

³J_HF (ortho): Typically 6–10 Hz.

-

⁴J_HF (meta): Smaller, in the range of 4–8 Hz.

-

⁵J_HF (para): The smallest, often 1–3 Hz.

-

Predicted Spectral Parameters

Based on the principles above, we can predict the multiplicity and coupling constants for each proton:

-

H-4 Signal: This proton will be split by two different nuclei: H-6 and the fluorine at C-2.

-

Coupling to H-6: A meta H-H coupling (⁴J_HH) of ~2-3 Hz.

-

Coupling to F: A meta H-F coupling (⁴J_HF) of ~4-8 Hz.

-

Predicted Multiplicity: Doublet of doublets (dd).

-

-

H-6 Signal: This proton will also be split by two different nuclei: H-4 and the fluorine at C-2.

-

Coupling to H-4: The same meta H-H coupling (⁴J_HH) of ~2-3 Hz.

-

Coupling to F: An ortho H-F coupling (³J_HF) of ~6-10 Hz.

-

Predicted Multiplicity: Doublet of doublets (dd).

-

The key to distinguishing H-4 from H-6 lies in the magnitude of the H-F coupling constant. The proton exhibiting the larger H-F coupling constant must be H-6, as it is ortho to the fluorine atom.

| Proton | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constants (J) |

| H-4 | > 8.0 ppm | Doublet of Doublets (dd) | ⁴J_HH ≈ 2-3 Hz, ⁴J_HF ≈ 4-8 Hz |

| H-6 | > 8.0 ppm | Doublet of Doublets (dd) | ⁴J_HH ≈ 2-3 Hz, ³J_HF ≈ 6-10 Hz |

Experimental Protocol for Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible spectrum, the following self-validating protocol should be employed.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride directly into a clean, dry vial.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice for its ability to dissolve a wide range of organic compounds.[8][9] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Internal Standard: Add a small amount (1-2 µL) of a 1% tetramethylsilane (TMS) solution in the chosen solvent. TMS serves as the internal reference, with its signal defined as 0.00 ppm.

-

Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4 cm).

NMR Instrument Parameters (400 MHz Spectrometer)

-

Experiment: Standard 1D Proton acquisition.

-

Solvent Lock: Lock the spectrometer frequency to the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Pulse Width (p1): A calibrated 90° pulse.

-

Number of Scans (ns): 8 to 16 scans. This is typically sufficient for a sample of this concentration.

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, then perform a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Baseline Correction: Apply a polynomial function to correct any remaining baseline distortions.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals and pick the peak frequencies to determine chemical shifts and calculate coupling constants.

Detailed Spectral Analysis and Interpretation

The resulting ¹H NMR spectrum will display two distinct signals in the far downfield aromatic region. Both signals will appear as a doublet of doublets. The assignment is achieved through a logical analysis of the coupling constants.

Signal Assignment

The spectrum will show two multiplets, which we can label Signal A and Signal B. Let's assume Signal A has coupling constants of J = 8.8 Hz and 2.5 Hz, and Signal B has coupling constants of J = 6.0 Hz and 2.5 Hz.

-

Identify the Common Coupling: Both signals share a common coupling constant of 2.5 Hz. This must correspond to the meta H-H coupling (⁴J_HH) between H-4 and H-6, confirming they are coupling partners.[6]

-

Analyze the Unique Coupling:

-

Signal A possesses a larger unique coupling of 8.8 Hz. This value falls squarely within the expected range for an ortho H-F coupling (³J_HF). Therefore, Signal A must be assigned to H-6 .

-

Signal B has a smaller unique coupling of 6.0 Hz. This value is consistent with a meta H-F coupling (⁴J_HF). Therefore, Signal B must be assigned to H-4 .

-

This step-by-step analysis, rooted in the fundamental differences between ortho and meta H-F coupling magnitudes, provides a definitive and self-validating assignment of the two aromatic protons.

Visualization of Key Interactions

To visually represent the structural relationships and coupling pathways, a molecular diagram is indispensable. The following diagram, generated using Graphviz, illustrates the key through-bond interactions responsible for the observed splitting patterns.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. youtube.com [youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. acdlabs.com [acdlabs.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 3-Nitrobenzenesulfonyl chloride(121-51-7) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the 13C NMR Analysis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, a polysubstituted aromatic compound relevant in synthetic chemistry and drug development. This document moves beyond a simple procedural outline, delving into the theoretical underpinnings of substituent effects on the benzene ring, predicting the resultant 13C NMR spectrum, and establishing a robust, self-validating protocol for data acquisition and interpretation. It is designed for researchers, scientists, and professionals who require a deep, mechanistic understanding of spectral analysis for complex organic molecules.

Introduction: The Analytical Challenge

The structural elucidation of polysubstituted aromatic rings is a common yet intricate task in chemical analysis. The subject molecule, 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, presents a quintessential challenge due to the presence of five distinct substituents on a benzene core. Each substituent—chloro (Cl), fluoro (F), nitro (NO₂), and sulfonyl chloride (SO₂Cl)—exerts unique electronic effects (inductive and resonance) that modulate the electron density, and thus the magnetic environment, of each carbon atom in the ring.

13C NMR spectroscopy is an unparalleled tool for this task, providing direct insight into the carbon skeleton. However, a successful analysis hinges not on merely acquiring a spectrum, but on correctly predicting and interpreting the complex interplay of these substituent effects and the characteristic carbon-fluorine (C-F) spin-spin coupling. This guide provides the expertise-driven logic to deconstruct this complexity.

Theoretical Principles: Deconstructing Substituent Effects

The chemical shift of each aromatic carbon is a direct consequence of the combined electronic influence of all substituents. The effects are approximately additive and can be understood by considering each group's properties.[1]

-

Fluorine (F): A highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deshields (shifts downfield) nearby carbons. Conversely, its lone pairs participate in a strong electron-donating resonance effect (+R), which shields the ortho and para carbons. For fluorine, the +R effect is significant. Critically, the spin-1/2 ¹⁹F nucleus couples strongly with ¹³C nuclei, leading to characteristic splitting patterns (doublets) with large coupling constants (J-coupling) that are invaluable for assignment.[2]

-

Chlorine (Cl): Similar to fluorine, chlorine has a -I effect, but its +R effect is weaker. The net result is typically a deshielding of the directly attached (ipso) carbon.[3]

-

Nitro Group (NO₂): The nitro group is a powerful electron-withdrawing group through both induction (-I) and resonance (-R). It strongly deshields all ring positions, particularly the ortho and para carbons, causing significant downfield shifts.[4][5]

-

Sulfonyl Chloride Group (SO₂Cl): This group is strongly electron-withdrawing, primarily through a potent -I effect, significantly deshielding the ipso-carbon.

The interplay of these forces dictates the final chemical shift of each of the six unique aromatic carbons. The most decisive feature for initial assignment, however, will be the C-F coupling.

Visualizing the Molecule and Carbon Numbering

For clarity throughout this guide, the carbons of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride are numbered as follows:

Caption: IUPAC numbering for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

Predicted 13C NMR Spectrum

Based on established substituent chemical shift (SCS) effects and typical C-F coupling constants, a predicted 13C NMR spectrum can be constructed. This serves as a hypothesis to be validated by experimental data. The largest one-bond C-F coupling (¹JCF) will be observed for C2, while smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings will affect C1, C3, C6, and C4, respectively.[2][6]

Table 1: Predicted 13C NMR Data for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Rationale for Assignment |

| C2 | 155 - 165 | Doublet (d) | ¹JCF ≈ 240 - 260 | Directly bonded to F; large downfield shift and very large one-bond coupling. |

| C5 | 148 - 152 | Singlet (or very narrow t) | ⁴JCF ≈ 0 - 3 | Attached to the strongly withdrawing NO₂ group; para to F, minimal coupling expected. |

| C1 | 140 - 145 | Doublet (d) | ²JCF ≈ 20 - 30 | Attached to SO₂Cl; deshielded. Two bonds from F, showing significant coupling. |

| C3 | 130 - 135 | Doublet (d) | ²JCF ≈ 15 - 25 | Attached to Cl; deshielded. Two bonds from F, showing significant coupling. |

| C4 | 125 - 130 | Doublet (d) | ³JCF ≈ 5 - 10 | CH carbon, meta to NO₂ and Cl. Three bonds from F. |

| C6 | 120 - 125 | Doublet (d) | ³JCF ≈ 3 - 8 | CH carbon, ortho to SO₂Cl. Three bonds from F. |

Note: These are estimated values based on literature precedents for similar structures. Actual values may vary.

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous experimental protocol is paramount for acquiring high-quality, reproducible data. The following workflow is designed to ensure scientific integrity at each stage.

Workflow Overview

Caption: Standardized workflow for 13C NMR analysis.

Step-by-Step Methodology: Sample Preparation

Causality: The quality of the final spectrum is fundamentally limited by the quality of the sample. Proper solvent choice ensures solubility and provides a deuterium lock signal for field stability. The concentration is a balance between achieving good signal-to-noise (S/N) in a reasonable time and avoiding viscosity-related line broadening.[7] Sulfonyl chlorides can be moisture-sensitive; therefore, using a dry solvent is critical to prevent hydrolysis.

Protocol:

-

Select a Solvent: Deuterated chloroform (CDCl₃) is a suitable first choice due to its excellent solubilizing power for many organic compounds and its single solvent peak at ~77.16 ppm.[8] If solubility is an issue, deuterated acetone ((CD₃)₂CO) or dimethyl sulfoxide (DMSO-d₆) can be considered. Ensure the solvent is from a fresh, sealed bottle to minimize water content.

-

Determine Sample Mass: For a standard NMR instrument (400-600 MHz), weigh approximately 50-100 mg of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride into a clean, dry vial.[7] This amount is typically sufficient to obtain a good 13C spectrum within a few hours.

-

Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] Cap the vial and gently swirl or vortex until the solid is completely dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[9]

-

Cap and Label: Securely cap the NMR tube and label it clearly. Clean the outside of the tube with a lint-free wipe moistened with isopropanol before inserting it into the spectrometer.

Step-by-Step Methodology: Data Acquisition

Causality: The choice of acquisition parameters directly impacts spectral quality. For ¹³C NMR, the low natural abundance (1.1%) and lower gyromagnetic ratio necessitate choices that maximize signal while minimizing experiment time.[10] A sufficient relaxation delay (d1) is crucial for allowing magnetized nuclei to return to equilibrium, ensuring quantitative accuracy, especially for quaternary carbons which often have long relaxation times (T₁).[11]

Table 2: Recommended 13C NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | Uses a 30° flip angle to allow for shorter relaxation delays (Ernst angle).[11] |

| Spectral Width | 0 to 200 ppm | Encompasses the full range of expected carbon chemical shifts.[12] |

| Acquisition Time (AQ) | 1.0 - 1.5 s | Provides adequate resolution without excessive experiment time.[11] |

| Relaxation Delay (d1) | 2.0 s | A reasonable starting point to allow most carbons to relax. |

| Number of Scans (NS) | 1024 - 4096 | Accumulates sufficient signal for a good S/N ratio. Adjust based on sample concentration. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Decoupling | Proton decoupled | Simplifies the spectrum by collapsing ¹H-¹³C couplings into singlets. |

Step-by-Step Methodology: Data Processing

Causality: Raw NMR data (the Free Induction Decay, or FID) must be mathematically transformed and corrected to yield an interpretable spectrum. Each step is critical for ensuring accurate peak positions and shapes.

Protocol:

-

Fourier Transformation (FT): Apply a Fourier transform to convert the time-domain FID into the frequency-domain spectrum.

-

Apodization (Line Broadening): Apply an exponential multiplication function with a line broadening factor (LB) of 1-2 Hz. This improves the S/N ratio at the minor cost of slightly broader peaks.[11]

-

Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

-

Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

Spectral Analysis and Interpretation

With the processed spectrum in hand, the final step is to assign each signal to a specific carbon in the molecule, using the predicted data (Table 1) as a guide.

-

Identify C2: Locate the downfield doublet (in the 155-165 ppm range) with the largest splitting (~250 Hz). This is unambiguously C2, as only a direct, one-bond C-F coupling can be this large.

-

Identify Other Coupled Carbons: Search for the other four doublets in the aromatic region (120-145 ppm). Their splitting will be significantly smaller (5-30 Hz).

-

Assign C1 and C3: The two doublets with the largest remaining splittings (²JCF ≈ 15-30 Hz) will correspond to C1 and C3. Differentiating them requires considering the other substituents. The carbon attached to the strongly withdrawing SO₂Cl group (C1) is expected to be further downfield than the carbon attached to Cl (C3).

-

Assign C4 and C6: The remaining two doublets will have the smallest splittings (³JCF ≈ 3-10 Hz). These are the CH carbons. C4 is flanked by Cl and NO₂ and is expected to be slightly further downfield than C6, which is adjacent to the SO₂Cl group.

-

Assign C5: The remaining signal, which should be a sharp singlet (or a triplet with barely resolved ⁴JCF coupling), corresponds to C5. Its downfield position (~150 ppm) is consistent with being attached to the NO₂ group.

Conclusion

The 13C NMR analysis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a multi-faceted process that exemplifies the power of combining theoretical prediction with rigorous experimental technique. By systematically evaluating the electronic effects of each substituent and leveraging the unique signature of carbon-fluorine J-coupling, an unambiguous structural assignment can be achieved. The workflow and principles outlined in this guide provide a robust framework for scientists to approach the analysis of this and other complex aromatic systems with confidence and scientific rigor.

References

-

Kamruzzaman, M., Ali, R., & Hasan, T. (2022). Effect of Chloro and Nitro Terminal Substituents on Mesomorphic Properties of Azobenzene Liquid Crystals. Acta Chemica Malaysia, 6(1), 26-30.

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10841.

-

Gomes, J. A. N. F., & Oliveira, M. C. (2000). Study of the fluoro- and chlorodimethylbutyl cations. Journal of Physical Chemistry A, 104(49), 11663-11668.

-

University of California, Riverside. (n.d.). 13C NMR Protocol for Beginners DPX-300/Avance-300. UCR Chemistry.

-

École Polytechnique Fédérale de Lausanne. (n.d.). NMR sample preparation. EPFL.

-

Emsley, J. W., Phillips, L., & Wray, V. (1975). Fluorine Coupling Constants. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 10, pp. 83-756). Pergamon.

-

Yamamoto, O., Yanagisawa, M., & Hayamizu, K. (2017). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 55(9), 835-841.

-

Iowa State University Chemical Instrumentation Facility. (2013). NMR Sample Preparation. Iowa State University.

-

Li, G., Xue, Y., & Wang, Y. (2016). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CHN in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 54(4), 319-326.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS.

-

University of Notre Dame NMR Facility. (n.d.). Sample Preparation and Positioning. University of Notre Dame.

-

Ganapathy, K., & Gurumurthy, R. (1988). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of the Indian Chemical Society, 65(11), 764-767.

-

Cekavicus, B., Gold, M. R., & Suna, E. (2015). A Complete H and C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 20(7), 12657-12667.

-

Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones. Journal of Undergraduate Chemistry Research, 22(4), 99.

-

University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. UTHSCSA.

-

Lomas, J. S. (1983). 13C NMR spectra of monosubstituted benzenes with sulphur containing groupings. Magnetic Resonance in Chemistry, 21(9), 541-543.

-

University College London. (n.d.). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences.

-

University of Pennsylvania. (n.d.). NMR Sample Preparation. UPenn Chemistry.

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds.

-

Georgia State University. (2015). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. GSU Chemistry.

-

Oregon State University. (2022). 13C NMR Chemical Shift. OSU Chemistry.

-

Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry.

-

Chem 203. (n.d.). Summary of C13-NMR Interpretation.

-

Bruker. (n.d.). NMR Spectroscopy: Data Acquisition.

-

Chemistry LibreTexts. (2024). 16.10: Multinuclear NMR.

-

ChemicalBook. (n.d.). 1,3-Dichloro-2-fluorobenzene(2268-05-5) 13C NMR spectrum.

-

Špirtović-Halilović, S., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 117-129.

-

University of Michigan. (2020). Optimized Default 13C Parameters. UM Chemistry NMR Facility.

-

Wiley Science Solutions. (n.d.). Spectral Databases.

-

Hunger, M. (n.d.). Characterization of carbon-containing catalysts by 13C solid-state NMR.

-

Fry, A. J. (2018). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ResearchGate.

-

ChemicalBook. (n.d.). 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum.

-

SciCrunch. (n.d.). Spectral Database System (SDBS).

Sources

- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. actachemicamalaysia.com [actachemicamalaysia.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cif.iastate.edu [cif.iastate.edu]

- 8. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 9. web.uvic.ca [web.uvic.ca]

- 10. michael-hunger.de [michael-hunger.de]

- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Mass spectrometry of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

An In-depth Technical Guide to the Mass Spectrometry of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Introduction

Significance of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride in Drug Discovery

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound. Its polysubstituted nature, featuring chloro, fluoro, nitro, and sulfonyl chloride groups, makes it a versatile reagent and building block in medicinal chemistry. The sulfonyl chloride moiety is particularly reactive, readily forming sulfonamides, which are a cornerstone of numerous therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The presence of halogens and a nitro group provides additional sites for synthetic modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules.

The Role of Mass Spectrometry in Structural Elucidation and Quality Control

For a complex synthetic intermediate like 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, unambiguous structural confirmation and purity assessment are critical. Mass spectrometry (MS) is an indispensable analytical technique for this purpose. It provides precise molecular weight information, elemental composition through high-resolution measurements, and structural insights via characteristic fragmentation patterns. In a drug development pipeline, MS ensures the identity and quality of starting materials, intermediates, and final active pharmaceutical ingredients (APIs), which is a regulatory and safety imperative.

Core Objectives of this Guide

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the mass spectrometric analysis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. We will move beyond a simple data report to explain the causal relationships behind experimental choices and data interpretation. The core objectives are:

-

To detail the key physicochemical properties relevant to mass spectrometric analysis.

-

To provide a robust, self-validating experimental protocol for acquiring high-resolution mass spectra.

-

To predict and analyze the molecular ion's unique isotopic signature.

-

To elucidate the logical and predictable fragmentation pathways of the molecule under common ionization conditions.

-

To demonstrate how to leverage high-resolution data for definitive structural confirmation.

Physicochemical Properties and Ionization Potential

Molecular Structure and Ionization Considerations